molecular formula C158H251N39O46S B8821841 beta-ENDORPHIN CAS No. 60617-12-1

beta-ENDORPHIN

Cat. No.: B8821841
CAS No.: 60617-12-1
M. Wt: 3465.0 g/mol
InChI Key: JMHFFDIMOUKDCZ-NTXHZHDSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Beta-Endorphin is an endogenous 31-amino acid neuropeptide (sequence: Tyr-Gly-Gly-Phe-Met-Thr-Ser-Glu-Lys-Ser-Gln-Thr-Pro-Leu-Val-Thr-Leu-Phe-Lys-Asn-Ala-Ile-Ile-Lys-Asn-Ala-Tyr-Lys-Lys-Gly-Glu) and peptide hormone derived from the proopiomelanocortin (POMC) precursor . It functions as the prototypical endogenous agonist for the mu-opioid receptor (MOR) and also exhibits affinity for the delta-opioid receptor (DOR), playing a critical role in the body's innate pain regulation, stress response, and reward pathways . Its analgesic effects are comparable to morphine, providing a natural mechanism for pain relief and contributing to phenomena such as exercise-induced euphoria, or "runner's high" . This product is essential for a wide range of research applications, including investigating the endogenous opioid system, mechanisms of analgesia and tolerance, neuropathic pain, mood disorders, and stress responses . Recent studies also utilize this compound to explore its functional amyloid state within pituitary secretory granules and its subsequent pH-dependent release into the bloodstream . The peptide is susceptible to enzymatic biotransformation, and its fragments can exhibit unique pharmacological profiles, ranging from antagonistic effects to non-opioid immune modulation, presenting a complex area for therapeutic investigation . Key Research Areas: • Pain and Analgesia Research • Neuropharmacology and Neurobiology • Stress and Mood Disorder Studies • Exercise Physiology • Immune-Neuro Interactions Please Note: This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic procedures in humans or animals. Ensure all handling and experimental procedures comply with your institution's biosafety guidelines.

Properties

IUPAC Name

(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]hexanoyl]amino]acetyl]amino]pentanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C158H251N39O46S/c1-17-84(9)126(153(237)182-102(44-29-34-65-163)137(221)186-112(74-118(166)206)142(226)171-86(11)131(215)183-110(73-94-48-52-96(204)53-49-94)146(230)177-99(41-26-31-62-160)135(219)175-98(40-25-30-61-159)134(218)170-78-122(210)173-106(158(242)243)56-59-124(213)214)193-154(238)127(85(10)18-2)192-132(216)87(12)172-143(227)113(75-119(167)207)185-136(220)100(42-27-32-63-161)178-147(231)111(72-92-38-23-20-24-39-92)184-144(228)107(68-81(3)4)188-155(239)129(89(14)201)195-152(236)125(83(7)8)191-148(232)108(69-82(5)6)187-151(235)116-45-35-66-197(116)157(241)130(90(15)202)196-140(224)103(54-57-117(165)205)179-149(233)114(79-198)189-138(222)101(43-28-33-64-162)176-139(223)104(55-58-123(211)212)180-150(234)115(80-199)190-156(240)128(88(13)200)194-141(225)105(60-67-244-16)181-145(229)109(71-91-36-21-19-22-37-91)174-121(209)77-168-120(208)76-169-133(217)97(164)70-93-46-50-95(203)51-47-93/h19-24,36-39,46-53,81-90,97-116,125-130,198-204H,17-18,25-35,40-45,54-80,159-164H2,1-16H3,(H2,165,205)(H2,166,206)(H2,167,207)(H,168,208)(H,169,217)(H,170,218)(H,171,226)(H,172,227)(H,173,210)(H,174,209)(H,175,219)(H,176,223)(H,177,230)(H,178,231)(H,179,233)(H,180,234)(H,181,229)(H,182,237)(H,183,215)(H,184,228)(H,185,220)(H,186,221)(H,187,235)(H,188,239)(H,189,222)(H,190,240)(H,191,232)(H,192,216)(H,193,238)(H,194,225)(H,195,236)(H,196,224)(H,211,212)(H,213,214)(H,242,243)/t84-,85-,86-,87-,88+,89+,90+,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,125-,126-,127-,128-,129-,130-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMHFFDIMOUKDCZ-NTXHZHDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C3CCCN3C(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CCSC)NC(=O)C(CC4=CC=CC=C4)NC(=O)CNC(=O)CNC(=O)C(CC5=CC=C(C=C5)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]3CCCN3C(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)CNC(=O)CNC(=O)[C@H](CC5=CC=C(C=C5)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C158H251N39O46S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Record name beta-Endorphin
Source Wikipedia
URL https://en.wikipedia.org/wiki/Beta-Endorphin
Description Chemical information link to Wikipedia.
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30210135
Record name beta-Endorphin (sheep), 27-L-tyrosine-31-L-glutamic acid-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30210135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

3465.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60617-12-1, 61214-51-5
Record name beta-Endorphin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060617121
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name beta-Endorphin (sheep), 27-L-tyrosine-31-L-glutamic acid-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061214515
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name beta-Endorphin (sheep), 27-L-tyrosine-31-L-glutamic acid-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30210135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Proopiomelanocortin (POMC) Cleavage

This compound is derived from the precursor protein POMC, which undergoes tissue-specific proteolytic cleavage. In the anterior pituitary and immune cells, POMC is sequentially processed by prohormone convertases (PC1 and PC2) and carboxypeptidase E to yield beta-lipotropin (β-LPH). Further cleavage of β-LPH at the Lys-Arg site generates this compound(1-31), the biologically active form. Immunoelectron microscopy confirms that secretory granules in macrophages, lymphocytes, and granulocytes store this compound, enabling regulated release during inflammation.

Enzymatic Processing

  • PC1/PC2 Activity : PC1 cleaves POMC into adrenocorticotropic hormone (ACTH) and β-LPH, while PC2 processes β-LPH into this compound(1-31).

  • Tissue-Specific Variants : Truncated forms (e.g., this compound(1-27)) lack analgesic potency, underscoring the necessity of preserving the full 31-amino acid sequence.

Solid-Phase Chemical Synthesis

Methodology and Yield Optimization

The solid-phase synthesis of human this compound(1-31) involves stepwise addition of protected amino acids to a resin-bound chain. Using tert-butyloxycarbonyl (Boc) chemistry, a 32% yield was achieved, with purification via partition chromatography and paper electrophoresis. Critical steps include:

  • Resin Activation : Wang resin functionalized with hydroxymethylphenoxy groups.

  • Coupling Reactions : HOBt/DIC-mediated activation for each amino acid.

  • Cleavage and Deprotection : Anhydrous hydrogen fluoride (HF) treatment to release the peptide and remove side-chain protecting groups.

Analytical Validation

  • Purity Assessment : Thin-layer chromatography (TLC) and disc electrophoresis confirmed homogeneity.

  • Bioactivity Testing : Intravenous administration in mice demonstrated 3.4-fold greater analgesic potency than morphine in tail-flick and hot-plate assays.

Affinity Purification Strategies

Immunoaffinity Chromatography

Monoclonal antibody 3-E7, immobilized on Sepharose 4B, selectively binds this compound from crude extracts. The protocol involves:

  • Column Equilibration : Phosphate-buffered saline (PBS, pH 7.4).

  • Sample Application : 10 mL of PBS-containing extract at 0.06 mL/min flow rate.

  • Elution : 2.5 M acetic acid, yielding 80–90% recovery.

High-Performance Liquid Chromatography (HPLC)

Gradient Elution Conditions

Reverse-phase HPLC with C18 columns resolves this compound fragments. A representative gradient for separating this compound(1-31) from metabolites is shown below:

Time (min)% Solvent A (0.1% TFA in H2O)% Solvent B (0.1% TFA in acetonitrile)
01000
31000
335050
380100
400100
431000

Applications in Biotransformation Studies

In inflamed tissue homogenates, this compound(1-31) is rapidly cleaved at bonds including Tyr1-Gly2 and Lys19-Asn20, producing fragments like this compound(1-17) and this compound(20-31). Acidic pH (5.5) accelerates hydrolysis, mimicking inflammatory conditions.

Challenges in this compound Preparation

Stability and Degradation

  • Metabolic Instability : this compound(1-31) undergoes enzymatic degradation within minutes in inflamed tissues, necessitating protease inhibitors during extraction.

  • Storage Conditions : Lyophilization in 0.1% acetic acid preserves activity, whereas neutral pH solutions promote aggregation.

Yield Limitations in Biological Sources

Immune cells synthesize this compound at concentrations 100–1,000-fold lower than pituitary cells, complicating large-scale production. Hybridoma cultures yield nanogram quantities per million cells, requiring iterative purification .

Scientific Research Applications

Medical Applications

1. Pain Management
Beta-endorphin is well-known for its analgesic properties. It mimics the effects of morphine by binding to opioid receptors, making it an essential component in pain management strategies. Research indicates that exercise-induced increases in this compound levels correlate with reduced pain perception and improved mood states

5
.

2. Cardiovascular Effects
High doses of this compound have been shown to induce hypotensive effects and beneficial hormonal responses in hypertensive patients. Studies reveal significant reductions in blood pressure and systemic vascular resistance following this compound administration, highlighting its potential as a therapeutic agent for hypertension .

3. Immune Response Regulation
Recent studies suggest that this compound plays a role in regulating inflammation and oxidative stress. In animal models of asthma, this compound administration significantly reduced inflammatory markers and improved lung function by modulating oxidative stress pathways . This suggests a potential application in treating respiratory diseases.

Psychological Applications

1. Mood Enhancement
this compound is linked to the regulation of mood and emotional states. It is released during stress and physical activity, contributing to feelings of euphoria often referred to as the "runner's high." This connection has led to explorations of this compound's role in treating mood disorders such as depression

5
.

2. Non-Suicidal Self-Injury
Research indicates a positive association between this compound levels and the severity of self-inflicted injuries. Elevated levels post-injury may reinforce the behavior, suggesting that this compound could be a target for therapeutic interventions aimed at reducing non-suicidal self-injury behaviors .

Case Studies

Study Objective Findings
Exercise-Induced Beta-Endorphins To assess changes in this compound levels during exerciseIncremental exercise led to significant increases in this compound levels, correlating with reduced pain perception and improved mood
This compound in Hypertension To evaluate cardiovascular responses to this compoundHigh doses resulted in decreased blood pressure and systemic vascular resistance in hypertensive patients
This compound's Role in Asthma To investigate anti-inflammatory effectsPre-treatment with this compound reduced pulmonary inflammation and oxidative stress markers

Comparison with Similar Compounds

Beta-endorphin belongs to the opioid peptide family, which includes enkephalins, dynorphins, alpha-endorphin, and gamma-endorphin. Key distinctions in structure, receptor affinity, and physiological roles are outlined below.

Structural and Receptor Binding Differences

Compound Length (Amino Acids) Precursor Primary Receptor Targets Key Structural Features
This compound 31 POMC Mu (μ), Delta (δ) C-terminal sequence critical for receptor binding
Met-enkephalin 5 Proenkephalin Delta (δ) N-terminal Tyr-Gly-Gly-Phe motif
Leu-enkephalin 5 Proenkephalin Delta (δ) Similar to Met-enkephalin, Leu at position 5
Dynorphin A 17 Prodynorphin Kappa (κ) Basic residues enhance κ receptor affinity
Alpha-endorphin 16 POMC Not well-defined N-terminal fragment of this compound
Gamma-endorphin 17 POMC Not well-defined C-terminal truncation of this compound

Key Insights :

  • This compound’s extended structure allows dual binding to μ and δ receptors, unlike shorter enkephalins .
  • Dynorphin’s preference for κ receptors distinguishes its role in neuropathic pain and dysphoria .

Functional and Pharmacological Comparisons

Analgesic Potency and Mechanisms
Compound Analgesic Potency (Relative to Morphine) Duration of Action Mechanism of Action
This compound 18–33× Long-lasting Inhibits adenylate cyclase, modulates Ca²⁺ channels
Met-enkephalin ~1× Short δ receptor-mediated cAMP reduction
Dynorphin A Variable (κ-dependent) Moderate κ receptor activation, spinal analgesia
Morphine 1× (Reference) Moderate μ receptor agonism

Key Insights :

  • This compound’s prolonged action is linked to its resistance to enzymatic degradation compared to enkephalins .
  • Its analgesic effects are naloxone-reversible, confirming opioid receptor mediation .
Stress and Mood Regulation
  • This compound : Elevated plasma levels correlate with chronic stress and depression . Cholinergic pathways enhance its release in depressed patients, suggesting a biomarker role .
  • ACTH/Cortisol : Co-released with this compound during stress but lag in secretion timing (e.g., cortisol peaks post-exercise) .
  • Dynorphin: Induces dysphoric states, contrasting this compound’s euphoric effects .
Immune Modulation
  • This compound: Stimulates T-cell proliferation via non-opioid receptors and counteracts prostaglandin E1 (PGE1)-induced immunosuppression .
  • Enkephalins: Limited evidence for direct immune modulation compared to this compound .

Unique Interactions and Pathways

  • Calmodulin Inhibition : this compound inhibits calmodulin’s activation of phosphodiesterase, a property absent in alpha-endorphin, gamma-endorphin, and enkephalins .
  • Exercise Response: this compound rises during high-intensity (>80% VO₂ max) or prolonged (>1 hour) aerobic exercise, correlating with lactate thresholds and mood enhancement .
  • Diurnal Rhythm : this compound levels peak in the morning (0800 hours), paralleling pain threshold variations .

Biological Activity

Beta-endorphin (β-endorphin) is a neuropeptide that plays a crucial role in various physiological processes, particularly in pain modulation, stress response, and immune regulation. This article delves into the biological activity of β-endorphin, highlighting its mechanisms, clinical implications, and recent research findings.

Overview of this compound

β-Endorphin is derived from the pro-opiomelanocortin (POMC) precursor and primarily functions as an agonist for mu-opioid receptors throughout the body. It is synthesized in the pituitary gland and the hypothalamus and is released during stress or pain, contributing to analgesic effects and emotional regulation .

Pain Modulation : β-Endorphin is best known for its potent analgesic properties. It binds to mu-opioid receptors in the central nervous system (CNS), inhibiting pain transmission and enhancing pain relief. Studies have shown that individuals with chronic pain conditions often exhibit altered β-endorphin levels, suggesting its potential role as a biomarker for pain management .

Stress Response : The release of β-endorphin is closely linked to the hypothalamic-pituitary-adrenal (HPA) axis. In response to stress, β-endorphin levels increase, which can help mitigate the physiological effects of stress by promoting a sense of well-being .

Immune Regulation : Recent studies indicate that β-endorphin also has immunomodulatory effects. It can enhance the proliferation of lymphocytes and natural killer cells, suggesting a role in immune responses . Furthermore, it has been shown to suppress inflammatory cytokines like IL-1β and TNF-α, indicating potential therapeutic applications in autoimmune diseases .

Table 1: Summary of Clinical Findings Related to this compound

ConditionFindingsReference
Chronic PainIncreased β-endorphin levels correlated with decreased pain intensity post-treatment
Non-suicidal Self-InjuryElevated β-endorphin levels observed post-injury; associated with severity of injuries
UVB-Induced Skin Injuryβ-Endorphin administration reduced skin damage and inflammation
Chronic Low Back PainPlasma β-endorphin levels may serve as biomarkers for treatment response

Case Studies

  • Chronic Pain Management : In a study involving patients with chronic low back pain (CLBP), researchers found that increased plasma β-endorphin levels were associated with significant improvements in visual analog scale (VAS) scores after treatment. This indicates that monitoring β-endorphin levels could provide insights into treatment efficacy in chronic pain management .
  • Non-Suicidal Self-Injury (NSSI) : A study focusing on female adults engaging in NSSI revealed that β-endorphin levels increased following self-injury acts. This suggests that individuals may engage in NSSI as a means to trigger the release of β-endorphins for pain relief or emotional regulation .
  • Skin Injury Models : In animal models subjected to UVB irradiation, administration of β-endorphin demonstrated protective effects against skin damage by modulating inflammatory responses and promoting healing processes .

Future Directions

Research on β-endorphin continues to evolve, particularly regarding its therapeutic potential in various clinical settings. Further studies are needed to establish standardized protocols for measuring β-endorphin levels and to explore its efficacy across different populations and conditions.

Q & A

Q. Advanced

  • Repeated-measures ANOVA to assess within-group changes over time.
  • Post-hoc tests (e.g., Tukey’s HSD) to compare specific timepoints.
  • Mixed-effects models to account for individual variability and missing data.
  • Power analysis during planning to ensure adequate sample size (e.g., G*Power software) .

How can researchers reconcile contradictory findings in this compound's role in stress response across different study populations?

Q. Advanced

  • Meta-analysis : Pool data from studies with comparable designs, adjusting for covariates (e.g., age, sex, baseline stress levels).
  • Subgroup analysis : Stratify by population characteristics (e.g., clinical vs. healthy cohorts).
  • Confounder adjustment : Use regression models to control for variables like cortisol levels or medication use .

What are the key considerations for ensuring reproducibility in this compound experimental protocols?

Q. Basic

  • Standard operating procedures (SOPs) : Document reagent lot numbers, equipment calibration, and sample handling.
  • Reagent validation : Use commercial kits with published validation data.
  • Open protocols : Share detailed methods via platforms like protocols.io .

What ethical guidelines must be followed when conducting this compound research involving human participants, particularly in vulnerable populations?

Q. Advanced

  • Informed consent : Clearly explain risks/benefits, especially in studies involving invasive procedures (e.g., repeated blood draws).
  • IRB approval : Ensure protocols meet ethical standards for vulnerable groups (e.g., chronic pain patients).
  • Data anonymization : Use coded identifiers to protect participant privacy .

How should researchers adjust their experimental design when investigating the interaction between this compound and other neurotransmitters like serotonin?

Q. Advanced

  • Crossover designs : Test interventions (e.g., serotonin agonists) in the same subjects to reduce variability.
  • Multiplex assays : Measure this compound and serotonin simultaneously using liquid chromatography-mass spectrometry (LC-MS).
  • Covariate tracking : Monitor variables like diet, sleep, and comorbid conditions that affect both systems .

What are the common pitfalls in interpreting this compound data, and how can they be mitigated?

Q. Basic

  • Overgeneralization : Avoid extrapolating findings from animal models to humans without validation.
  • Assay limitations : Confirm that detection limits align with expected physiological ranges (e.g., pg/mL in plasma).
  • Circadian effects : Standardize sampling times to control for diurnal fluctuations .

What frameworks (e.g., PICO, FINER) are most effective in formulating hypothesis-driven research questions on this compound's mechanisms?

Q. Advanced

  • PICO framework : Define Population (e.g., postmenopausal women), Intervention (e.g., yoga), Comparison (e.g., sedentary controls), and Outcome (e.g., plasma this compound).
  • FINER criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant. Example: "Does mindfulness meditation increase this compound levels in chronic pain patients compared to standard therapy?" .

How can open science practices enhance the transparency and impact of this compound research?

Q. Advanced

  • Data repositories : Share raw data via platforms like Zenodo or OpenNeuro.
  • Pre-registration : Publish hypotheses and methods on ClinicalTrials.gov or OSF.
  • Collaborative annotation : Use tools like Hypothes.is to enable peer feedback on public datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.